ST 2825
Overview
Description
ST 2825 is a synthetic compound known for its role as a specific inhibitor of Myeloid Differentiation Primary Response 88 (MyD88) dimerization. MyD88 is a crucial adapter protein involved in the signaling pathways of the innate immune response. By inhibiting MyD88 dimerization, this compound interferes with the recruitment of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), thereby modulating immune responses .
Preparation Methods
ST 2825 is synthesized through a series of chemical reactions that mimic the structure of the heptapeptide in the BB-loop of the MyD88-TIR domain. The synthetic route involves the following steps:
Formation of the core structure: The core structure of this compound is formed by reacting specific precursor molecules under controlled conditions.
Functional group modifications: Various functional groups are introduced to the core structure to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial production methods for this compound involve scaling up the laboratory synthesis process while maintaining stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
ST 2825 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of this compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with altered chemical properties .
Scientific Research Applications
ST 2825 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of MyD88 dimerization and its effects on various signaling pathways.
Biology: In biological research, this compound is employed to investigate the role of MyD88 in immune responses and inflammation.
Medicine: This compound has potential therapeutic applications in treating diseases characterized by excessive inflammation, such as neuroinflammation, acute liver and kidney injury, and autoimmune diseases like systemic lupus erythematosus
Mechanism of Action
ST 2825 exerts its effects by specifically inhibiting the homodimerization of MyD88 TIR domains without affecting the homodimerization of death domains. This inhibition prevents the recruitment of IRAK1 and IRAK4 to the MyD88 complex, thereby blocking the downstream signaling pathways that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines . The molecular targets and pathways involved include the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways .
Comparison with Similar Compounds
ST 2825 is unique in its specific inhibition of MyD88 dimerization. Similar compounds include:
Pepinh-MYD: Another MyD88 inhibitor that targets the MyD88 TIR domain.
Nemo-binding domain peptide: Inhibits the interaction between MyD88 and IRAK4.
Resatorvid: A small molecule inhibitor that targets the TLR4 signaling pathway
Compared to these compounds, this compound is distinguished by its high specificity for MyD88 dimerization and its ability to modulate immune responses without affecting other signaling pathways .
Properties
IUPAC Name |
(4R,7R,8aR)-1'-[2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetyl]-6-oxospiro[3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]thiazine-7,2'-pyrrolidine]-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Cl2N4O5S/c28-17-4-7-21(19(29)13-17)38-15-22(34)31-18-5-2-16(3-6-18)12-23(35)32-10-1-9-27(32)14-24-33(26(27)37)20(25(30)36)8-11-39-24/h2-7,13,20,24H,1,8-12,14-15H2,(H2,30,36)(H,31,34)/t20-,24-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLHLJXFIPCEMW-ZJSFPPFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3N(C2=O)C(CCS3)C(=O)N)N(C1)C(=O)CC4=CC=C(C=C4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]3N(C2=O)[C@H](CCS3)C(=O)N)N(C1)C(=O)CC4=CC=C(C=C4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647407 | |
Record name | (2R,4'R,8a'R)-1-({4-[2-(2,4-Dichlorophenoxy)acetamido]phenyl}acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894787-30-5 | |
Record name | (2R,4'R,8a'R)-1-({4-[2-(2,4-Dichlorophenoxy)acetamido]phenyl}acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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